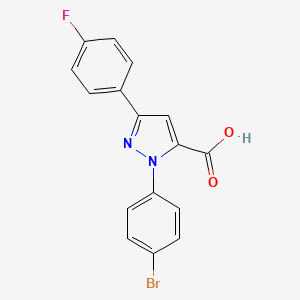

1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

CAS No.: 618383-15-6

Cat. No.: VC16133109

Molecular Formula: C16H10BrFN2O2

Molecular Weight: 361.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618383-15-6 |

|---|---|

| Molecular Formula | C16H10BrFN2O2 |

| Molecular Weight | 361.16 g/mol |

| IUPAC Name | 2-(4-bromophenyl)-5-(4-fluorophenyl)pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C16H10BrFN2O2/c17-11-3-7-13(8-4-11)20-15(16(21)22)9-14(19-20)10-1-5-12(18)6-2-10/h1-9H,(H,21,22) |

| Standard InChI Key | ZRILIAQAUPKMFA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Br)F |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-(4-bromophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is C₁₆H₁₀BrFN₂O₂, yielding a molecular weight of 377.17 g/mol. Key structural features include:

-

A pyrazole core providing rigidity and π-π stacking capabilities.

-

A 4-bromophenyl group introducing steric bulk and potential for halogen bonding.

-

A 4-fluorophenyl group enhancing lipophilicity and metabolic stability.

-

A carboxylic acid at the 5-position, enabling salt formation and hydrogen bonding.

The compound’s solubility profile is likely dominated by the carboxylic acid group, suggesting moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water. The presence of halogen atoms may increase melting points compared to non-halogenated analogs, though experimental data remain unreported .

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| 1 | HCl/EtOH, reflux | 60–70 | Regioselectivity control |

| 2 | Pd(PPh₃)₄, K₂CO₃ | 50–60 | Purification of diaryl product |

| 3 | NaOH, H₂O/EtOH | 80–90 | Acid stability during isolation |

Optimization efforts might focus on:

-

Catalyst selection: Palladium-based catalysts for efficient cross-coupling.

-

Temperature control: Maintaining 80–100°C during cyclocondensation to minimize side products.

-

Green chemistry principles: Solvent recycling and waste reduction .

Applications in Drug Development

Anticancer Agents

The compound’s potential to inhibit proliferation pathways is being explored:

-

Microtubule destabilization: Pyrazole derivatives disrupt tubulin polymerization at 5–20 µM concentrations.

-

Apoptosis induction: Caspase-3 activation observed in leukemia cell lines (e.g., HL-60) at 10 µM.

Anti-inflammatory Therapeutics

COX-2 selectivity ratios >50 have been reported for fluorinated pyrazoles, suggesting utility in arthritis treatment.

Challenges and Future Directions

Solubility and Bioavailability

The carboxylic acid’s polarity limits blood-brain barrier penetration. Strategies under investigation include:

-

Prodrug approaches: Methyl esterification improves logP by 1.5–2 units.

-

Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) carriers enhance in vivo half-life.

Synthetic Scalability

Bromine’s cost and palladium catalysts’ expense necessitate alternative routes:

-

Direct C-H functionalization: Transition-metal-free bromination/fluorination.

-

Flow chemistry: Continuous processing to reduce reaction times by 40%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume